

# A Comparative Analysis of Treatment Planning Systems for Iridium-192 Brachytherapy

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

High-dose-rate (HDR) brachytherapy utilizing **Iridium-192** (Ir-192) sources is a cornerstone of modern radiation oncology. The precision of this modality is critically dependent on the sophistication of the Treatment Planning System (TPS) used to calculate and optimize dose distributions. This guide provides a comparative overview of various TPS for Ir-192 brachytherapy, presenting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation of these complex systems.

## **Executive Summary**

The choice of a Treatment Planning System for Ir-192 brachytherapy significantly impacts dosimetric accuracy and, consequently, clinical outcomes. This guide synthesizes data from multiple studies to compare the performance of several commercially available TPS, including BrachyVision, Oncentra, PLATO, and Acuros™ BV, among others. The comparisons focus on key performance indicators such as dose calculation accuracy, conformity of the dose to the target volume, and sparing of organs at risk (OARs). The findings suggest that while most modern TPS show good agreement with experimental measurements, there are notable differences in their underlying dose calculation algorithms and their performance in complex clinical scenarios, particularly those involving tissue or applicator inhomogeneities.

### **Performance Data Overview**



The following tables summarize the quantitative findings from various comparative studies.

These tables provide a clear overview of the dosimetric differences observed between different TPS.

## Table 1: Dosimetric Comparison of ABACUS and BrachyVision

This study compared the ABACUS (version 3.1) and BrachyVision (version 6.5) planning systems from Varian Medical Systems for intracavitary applications in cervical cancer.

| Parameter                                                               | Mean Difference (ABACUS vs. BrachyVision) | Notes                               |
|-------------------------------------------------------------------------|-------------------------------------------|-------------------------------------|
| Dose to points along the perpendicular bisector (single dwell position) | 1.88%                                     | Minimal difference observed.        |
| Dose toward the distal end of the cable                                 | 3.78%                                     |                                     |
| Dose along the proximal end of the cable                                | 19.82%                                    | A significant difference was noted. |
| Dose to prescription points (patient cases)                             | ~2%                                       |                                     |
| Dose to reference points (RU, LU, RM, LM, bladder, rectum)              | 0.4% - 1.5%                               | -                                   |

Data sourced from a dosimetric evaluation of the two treatment planning systems.[1]

## Table 2: Dosimetric Comparison of PLATO and Oncentra MasterPlan

This retrospective study compared Nucletron's PLATO and Oncentra MasterPlan TPS for ten cervical carcinoma patients treated with a tandem and ring applicator.



| Parameter         | TPS                                                | Notes                                                                                                                                                                                                                       |
|-------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Prescription Dose | 30 Gy to points A (right and left) in 5 fractions  | Same prescription for both systems.                                                                                                                                                                                         |
| Dose Calculation  | Based on one and two dwell positions on the tandem | The study evaluated doses to points B (right and left) and organs at risk (bladder and rectum). The specific percentage differences were not detailed in the abstract, but the study focused on the dosimetric differences. |

Data sourced from a dosimetric evaluation of PLATO and Oncentra Treatment Planning Systems.[2]

# Table 3: Dosimetric Comparison of Oncentra (Ir-192) and SagiPlan (Co-60)

This study compared Oncentra (for Ir-192) and SagiPlan (for Co-60) for CT-based HDR brachytherapy plans in 30 cervical cancer patients across different applicator volumes.

| Parameter                          | Oncentra (Ir-192)   | SagiPlan (Co-60)                               | Applicator Volume  |
|------------------------------------|---------------------|------------------------------------------------|--------------------|
| D90% (Dose covering 90% of HR-CTV) | 93.05%              | 96.15%                                         | 35 cm <sup>3</sup> |
| 97.03%                             | 30 cm <sup>3</sup>  |                                                |                    |
| 96.35%                             | 89.71%              | 25 cm <sup>3</sup>                             |                    |
| Conformity Index (CI)              | 0.72 (average)      | 0.68 (average)                                 |                    |
| Organ at Risk Sparing              | Consistently better | Rectal D2cc reduced by up to 5% with Oncentra. |                    |

Data sourced from a dosimetric comparison of Oncentra (Ir-192) and SagiPlan (Co-60).[3]



## Table 4: Validation of Acuros™ BV against AAPM TG-43 Formalism

This table summarizes the findings of a study comparing the Acuros™ BV algorithm with the AAPM TG-43 formalism, which is a standard for brachytherapy dose calculations.

| Parameter                                | Finding                                                                             |
|------------------------------------------|-------------------------------------------------------------------------------------|
| Accuracy in homogeneous water geometries | Results are of comparable accuracy to Monte Carlo simulations.[4]                   |
| Shielded applicators                     | Agreement with Monte Carlo simulations is mainly within ±2%.[4]                     |
| Dose to Clinical Target Volume (CTV)     | The dose to the CTV was 4% less when calculated with Acuros™ BV.[4]                 |
| Doses to organs at risk                  | Acuros™ BV showed lower doses to OARs.[4]                                           |
| Overestimation by TG-43                  | Doses to ribs and contralateral breast are overestimated by the TG-43 formalism.[4] |

## **Experimental Protocols**

The validation and comparison of treatment planning systems rely on meticulous experimental methodologies. Below are summaries of the protocols used in the cited studies.

### **Protocol 1: Phantom-Based Dosimetric Verification**

This protocol describes a common experimental setup for validating the dose calculations of a TPS against physical measurements.

Objective: To experimentally validate the dose distribution calculated by a TPS for an Ir-192 source in the presence of material inhomogeneities.

#### Materials:

A PMMA phantom designed to accommodate:



- Material inhomogeneities (e.g., air, Teflon)
- Plastic brachytherapy catheters
- Dosimeters:
  - 84 LiF TLD dosimeters (MTS-100M 1x1x1 mm³ microcubes)
  - 2 radiochromic films (Gafchromic EBT3)
  - A plastic 3D dosimeter (PRESAGE)
- An Ir-192 HDR source.
- A commercially available TPS with a model-based dose calculation algorithm (MBDCA).
- Monte Carlo (MC) simulation software (e.g., MCNP).

#### Procedure:

- A treatment plan with 53 source dwell positions is created on the CT images of the phantom using the TPS.
- The phantom is irradiated according to the treatment plan using the Ir-192 HDR source.
- The dose to medium in medium is calculated using both the MBDCA of the TPS and through MC simulations for benchmarking.
- The measured dose distributions from the TLDs, films, and 3D dosimeter are spatially registered and compared with the calculated dose distributions.
- The agreement between measured and calculated doses is evaluated, considering the spatial uncertainties of the dosimetry systems.[5]

## Protocol 2: Film-Based 2D Dose Distribution Comparison



This protocol outlines a method for comparing the 2D dose distribution calculated by a TPS with measurements from Gafchromic film.

Objective: To compare the two-dimensional dose distribution calculated by a TPS with experimental measurements for Ir-192 and Co-60 sources.

#### Materials:

- Ir-192 and Co-60 brachytherapy sources.
- · A dedicated phantom.
- Gafchromic film for dosimetry.
- A treatment planning system.

#### Procedure:

- The brachytherapy sources are loaded into the phantom.
- The TPS is used to calculate the 2D dose distribution around the sources for specific activities and geometries.
- The experimental dose is measured using Gafchromic film for various angles ranging from 0 to 180 degrees.
- The percentage difference between the calculated and measured doses is determined for all angles.
- Statistical analysis is performed to assess the significance of any discrepancies.

## **Visualizing Workflows and Relationships**

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the relationships between different components of the TPS evaluation process.





Click to download full resolution via product page

Caption: Workflow for the experimental validation of a model-based dose calculation algorithm.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dosimetric evaluation of two treatment planning systems for high dose rate brachytherapy applications (Journal Article) | OSTI.GOV [osti.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Dosimetric Comparison of Oncentra (Ir-192) and SagiPlan (Co-60) HDR Brachytherapy Planning Systems in Gynaecologic Tumors Using Different Applicator Sizes | Journal of Contemporary Medical Sciences [jocms.org]
- 4. Dosimetric comparison of Acuros™ BV with AAPM TG43 dose calculation formalism in breast interstitial high-dose-rate brachytherapy with the use of metal catheters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the experimental validation of model-based dose calculation algorithms for 192Ir HDR brachytherapy treatment planning PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Comparison of the 2-D Dose Distribution Calculated by Planning System and Measured by Gafchromic Film Physical Dosimetry for 60Co and 192Ir Brachytherapy Sources [jbpe.sums.ac.ir]
- To cite this document: BenchChem. [A Comparative Analysis of Treatment Planning Systems for Iridium-192 Brachytherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214195#intercomparison-of-treatment-planningsystems-for-iridium-192]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com